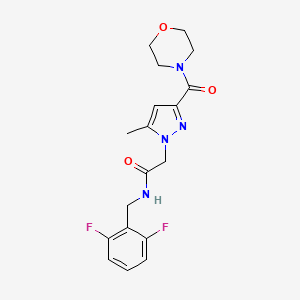
N-(2,6-difluorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorobenzyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H20F2N4O3 and its molecular weight is 378.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research has shown that pyrazole-acetamide derivatives can form novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions. The study emphasizes the role of hydrogen bonding in the self-assembly process of these complexes, indicating a possible avenue for designing new antioxidant agents or materials with specific structural characteristics (Chkirate et al., 2019).
Hydrogen-Bonding Patterns
Another aspect of scientific research focuses on understanding hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. These studies reveal intricate details of molecular interactions and packing, which are crucial for the development of new pharmaceuticals and materials with tailored properties (López et al., 2010).
Anticancer and Kinase Inhibitory Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, such as KX2-391, have been investigated for their Src kinase inhibitory and anticancer activities. These compounds have shown promise in inhibiting cell proliferation in various cancer cell lines, highlighting their potential as novel cancer therapeutics. The research also sheds light on the structure-activity relationship, offering insights into the design of more effective anticancer agents (Fallah-Tafti et al., 2011).
Antimicrobial and Hemolytic Activities
Further research on acetamide derivatives has explored their antimicrobial and hemolytic activities. For example, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and tested for their antimicrobial efficacy. These compounds showed activity against selected microbial species, suggesting their potential use as antimicrobial agents. The study also evaluated the hemolytic activity to assess the toxicity of these compounds, which is crucial for their further development into safe therapeutic agents (Gul et al., 2017).
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O3/c1-12-9-16(18(26)23-5-7-27-8-6-23)22-24(12)11-17(25)21-10-13-14(19)3-2-4-15(13)20/h2-4,9H,5-8,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINXSUWUOZJYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=C(C=CC=C2F)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-2-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2663506.png)
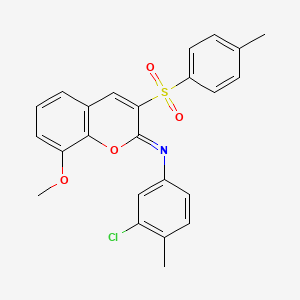
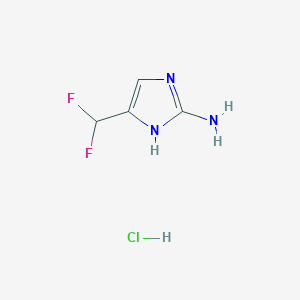
![3-(benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2663511.png)
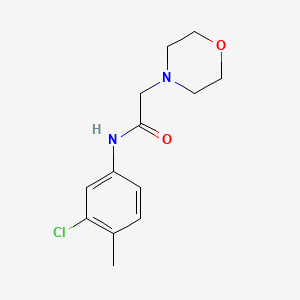
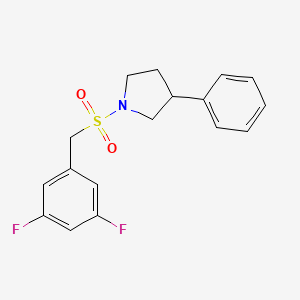

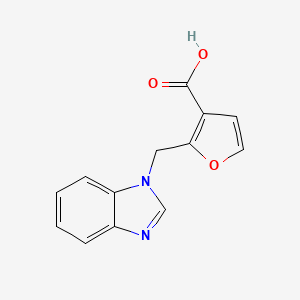
![3-(2-chloro-6-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2663520.png)
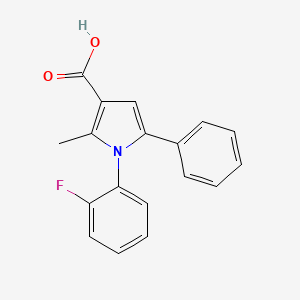
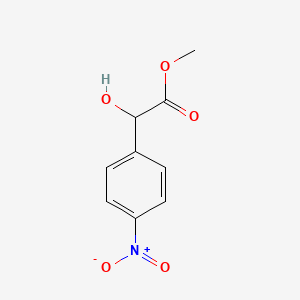
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)
![4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2663526.png)
![N-METHYL-N-(3-METHYL-11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDE](/img/structure/B2663528.png)
